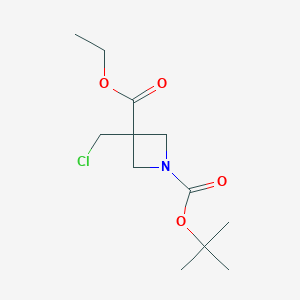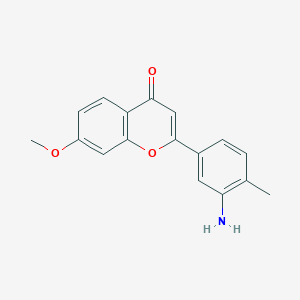
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a chloromethyl group attached to the azetidine ring, along with two ester functional groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, ethyl, and chloromethyl groups are introduced through substitution reactions using suitable reagents.
Esterification: The ester functional groups are introduced through esterification reactions using carboxylic acids and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: Carboxylic acids and alcohols.
科学的研究の応用
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
- 1-Tert-Butyl 3-chloromethyl azetidine-1,3-dicarboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
1-Tert-Butyl 3-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The presence of both tert-butyl and ethyl groups, along with the chloromethyl group, allows for diverse chemical transformations and interactions.
特性
分子式 |
C12H20ClNO4 |
|---|---|
分子量 |
277.74 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl 3-(chloromethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20ClNO4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 |
InChIキー |
JWPNKSFKXNGZNF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)


![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)



![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)



